molecular formula C16H29NO2 B7501332 (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone

(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone

Katalognummer B7501332
Molekulargewicht: 267.41 g/mol
InChI-Schlüssel: GBCMLUVVNXGDRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

The exact mechanism of action of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. By modulating this receptor, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have analgesic effects in animal models of pain. These effects are believed to be mediated by the modulation of the α7nAChR.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its high yield and purity, which makes it suitable for further studies. In addition, its potential therapeutic effects in various diseases make it an attractive candidate for further research. However, one limitation of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its limited availability, which may hinder its use in large-scale studies.

Zukünftige Richtungen

For research on (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone include elucidating its mechanism of action, evaluating its therapeutic effects in clinical trials, and developing more potent and selective α7nAChR modulators.

Synthesemethoden

The synthesis of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of tert-butylcyclohexylmagnesium bromide with 4-chloro-1-piperidinylmethanone, followed by hydrolysis and purification. The final product is obtained in high yield and purity, making it suitable for further studies.

Wissenschaftliche Forschungsanwendungen

(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been studied for its potential use as an analgesic, with promising results in preclinical studies.

Eigenschaften

IUPAC Name

(4-tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-16(2,3)13-6-4-12(5-7-13)15(19)17-10-8-14(18)9-11-17/h12-14,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCMLUVVNXGDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.